Omapatrilat

説明

特性

IUPAC Name |

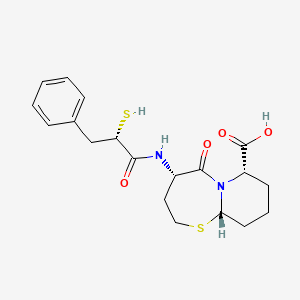

(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRLSYPNFFBYCZ-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168273 | |

| Record name | Omapatrilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167305-00-2 | |

| Record name | Omapatrilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167305-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omapatrilat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omapatrilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omapatrilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMAPATRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omapatrilat: A Technical Guide to its Dual Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omapatrilat is a vasopeptidase inhibitor that demonstrates a unique dual mechanism of action by simultaneously targeting two key enzymes in cardiovascular regulation: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2] This dual inhibition leads to a synergistic antihypertensive effect by blocking the production of the vasoconstrictor angiotensin II while potentiating the effects of vasodilatory and natriuretic peptides.[1][2] Despite its potent efficacy, the clinical development of this compound was halted due to a higher incidence of angioedema compared to ACE inhibitors alone.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Dual Inhibition of NEP and ACE

This compound's primary mechanism of action lies in its ability to concurrently inhibit two zinc-dependent metalloproteases:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces the circulating levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][5]

-

Neutral Endopeptidase (NEP): NEP, also known as neprilysin, is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[3][5] These peptides promote vasodilation, natriuresis (sodium excretion), and diuresis. By inhibiting NEP, this compound increases the bioavailability of these peptides, further contributing to blood pressure reduction and favorable hemodynamic effects.[1][6]

The simultaneous inhibition of both enzymes results in a more profound antihypertensive effect than the inhibition of either enzyme alone.[7]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's inhibitory potency and its pharmacodynamic effects.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Target | Parameter | Value (nM) | Species | Reference |

| Neutral Endopeptidase (NEP) | Ki | 9 | Rat | [8] |

| Angiotensin-Converting Enzyme (ACE) | Ki | 6 | Rat | [8] |

| Neutral Endopeptidase (NEP) | IC50 | 8 | Not Specified | [9] |

| Angiotensin-Converting Enzyme (ACE) | IC50 | 5 | Not Specified | [9] |

Table 2: Pharmacodynamic Effects of this compound in Humans

| Biomarker | Dose | Change from Baseline | Time Point | Reference |

| Serum ACE Activity | 2.5 mg (single dose) | >97% inhibition | 2 hours | [6] |

| Serum ACE Activity | 10-125 mg (multiple doses) | >80% inhibition | 24 hours | [6] |

| Urinary Atrial Natriuretic Peptide (ANP) Excretion | 500 mg (single dose) | Increased from 10.8 to 60.0 ng/24h | 24 hours | [6][10] |

| Urinary Cyclic Guanosine Monophosphate (cGMP) Excretion | >25 mg (single dose) | Significant Increase | 24 hours | [6] |

| Plasma Angiotensin II | 40 mg/day (4 weeks) | No significant change | 4 weeks | |

| Urinary Angiotensin-(1-7) | 40 mg/day (4 weeks) | 2.34-fold increase | 4 weeks |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

4.1.1. Neutral Endopeptidase (NEP) Inhibition Assay

-

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of NEP. The activity is determined by monitoring the hydrolysis of a specific substrate.

-

Enzyme Source: Rat Kidney NEP.[6]

-

Substrate: Glutaryl-Ala-Ala-Phe-p-nitroanilide.[6]

-

Methodology:

-

A reaction mixture is prepared containing rat kidney NEP enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Varying concentrations of this compound are pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, Glutaryl-Ala-Ala-Phe-p-nitroanilide.

-

The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the product formed.

-

The concentration of this compound that inhibits 50% of the NEP activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]

-

4.1.2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Principle: This assay quantifies the inhibitory effect of this compound on ACE activity by measuring the rate of substrate hydrolysis.

-

Enzyme Source: Rabbit Lung ACE.[6]

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL).[6]

-

Methodology:

-

A reaction mixture is prepared containing rabbit lung ACE in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

-

This compound at various concentrations is pre-incubated with the ACE enzyme.

-

The reaction is started by adding the substrate, HHL.

-

The reaction is incubated for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).

-

The reaction is stopped by the addition of an acid (e.g., 1 M HCl).

-

The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).

-

The amount of hippuric acid is quantified by measuring its absorbance at 228 nm using a spectrophotometer.

-

The IC50 and Ki values are then calculated as described for the NEP inhibition assay.[6]

-

Pharmacodynamic Biomarker Analysis

4.2.1. Measurement of Atrial Natriuretic Peptide (ANP)

-

Principle: Quantification of plasma and urinary ANP levels is performed to assess the in vivo inhibition of NEP by this compound.

-

Methodology:

-

Blood samples are collected in chilled tubes containing EDTA and aprotinin to prevent peptide degradation. Urine samples are also collected.

-

Plasma is separated by centrifugation.

-

ANP is extracted from plasma and urine using solid-phase extraction columns.

-

The concentration of ANP in the extracts is determined using a competitive radioimmunoassay (RIA).

-

In the RIA, a known amount of radiolabeled ANP competes with the unlabeled ANP in the sample for binding to a limited amount of specific anti-ANP antibody.

-

The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled ANP in the sample.

-

A standard curve is generated using known concentrations of ANP to determine the concentration in the unknown samples.

-

4.2.2. Measurement of Cyclic Guanosine Monophosphate (cGMP)

-

Principle: cGMP is a second messenger for ANP, and its levels are measured to confirm the biological effect of increased ANP following NEP inhibition.

-

Methodology:

-

Plasma and urine samples are collected as described for ANP analysis.

-

cGMP levels are typically measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

The principle of these assays is similar to the ANP RIA, where cGMP from the sample competes with a labeled cGMP for binding to a specific antibody.

-

The concentration of cGMP is determined by comparing the signal generated from the sample to a standard curve.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamics of this compound.

Conclusion

This compound represents a pioneering approach in cardiovascular medicine by targeting two critical enzymatic pathways with a single molecule. Its potent dual inhibition of NEP and ACE leads to significant blood pressure reduction and favorable hemodynamic effects. However, the increased risk of angioedema, likely due to the potentiation of bradykinin, ultimately led to the cessation of its clinical development. The in-depth understanding of this compound's mechanism of action, as detailed in this guide, remains highly valuable for the ongoing research and development of safer and more effective vasopeptidase inhibitors and other novel cardiovascular therapies.

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of vasopeptidase inhibitor-induced plasma extravasation: comparison of this compound and the novel neutral endopeptidase 24.11/angiotensin-converting enzyme inhibitor GW796406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and pharmacokinetics of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idpublications.org [idpublications.org]

- 7. etflin.com [etflin.com]

- 8. courses.edx.org [courses.edx.org]

- 9. Antihypertensive activity [bio-protocol.org]

- 10. medchemexpress.com [medchemexpress.com]

Omapatrilat: A Technical Deep Dive into Dual Angiotensin-Converting Enzyme and Neprilysin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, an investigational vasopeptidase inhibitor, represents a significant pharmacological endeavor to simultaneously target two key enzymatic systems in cardiovascular regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting angiotensin-converting enzyme (ACE) and neprilysin (NEP), this compound was designed to offer a superior antihypertensive and cardioprotective profile compared to single-mechanism agents. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, chemical properties, pharmacokinetics, pharmacodynamics, and a summary of pivotal clinical trial data. Particular emphasis is placed on the quantitative outcomes and the experimental methodologies employed in its evaluation. The persistent challenge of angioedema, which ultimately halted its development, is also discussed in detail.

Introduction

Hypertension and heart failure are leading causes of morbidity and mortality worldwide.[1][2] The RAAS and the natriuretic peptide system are two counter-regulatory pathways that play crucial roles in maintaining cardiovascular homeostasis. ACE inhibitors, which block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, have been a cornerstone of cardiovascular therapy for decades.[1][3] Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[4][5]

The concept of a single molecule that could simultaneously inhibit both ACE and NEP, a so-called vasopeptidase inhibitor, was a promising therapeutic strategy.[6][7] this compound emerged as the most studied agent in this class, with the potential to offer enhanced blood pressure control and improved outcomes in heart failure.[7][8] However, its development was ultimately halted due to an increased risk of angioedema, a serious and potentially life-threatening adverse effect.[1][9] This guide delves into the scientific and clinical data surrounding this compound.

Chemical Properties and Structure

This compound is a dipeptide mimetic with the chemical formula C19H24N2O4S2.[10] Its structure is designed to interact with the active sites of both ACE and NEP, which are zinc-dependent metalloproteases.[11][12]

-

IUPAC Name: (4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][13]thiazepine-7-carboxylic acid[10]

-

CAS Number: 167305-00-2[10]

-

Molar Mass: 408.53 g·mol−1[4]

Mechanism of Action: Dual ACE/NEP Inhibition

This compound's pharmacological effect stems from its ability to inhibit two key enzymes:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[10][13] ACE is also involved in the breakdown of bradykinin, a potent vasodilator.[4]

-

Neprilysin (NEP) Inhibition: this compound inhibits neprilysin, the enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][14] This leads to increased levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and diuresis, which further contribute to blood pressure reduction and unloading of the heart.[4][13]

The dual inhibition of ACE and NEP was hypothesized to have a synergistic effect, providing more potent and comprehensive cardiovascular benefits than either mechanism alone.[15] However, the concomitant inhibition of both enzymes also leads to a more pronounced accumulation of bradykinin, which is believed to be the primary mediator of the increased risk of angioedema observed with this compound.[4][14]

Below is a diagram illustrating the dual mechanism of action of this compound.

Caption: Dual inhibition of ACE and NEP by this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | 20% to 30% | [13] |

| Time to Peak Plasma Concentration (tmax) | 0.5 - 2 hours | [16][17][18] |

| Effective Half-life | 14 - 19 hours | [16][17][18] |

| Time to Steady State | 3 - 4 days | [16][17] |

| Metabolism | Hepatic | [10][13] |

| Food Effect | Absorption not affected by food | [13] |

Note: Cmax and AUC were found to be linear but not dose-proportional in single-dose studies.[16][17]

Pharmacodynamics

This compound demonstrated potent and sustained inhibition of both ACE and NEP.

| Parameter | Observation | Reference(s) |

| ACE Inhibition | >97% inhibition of serum ACE activity at 2 hours with a 2.5 mg dose. >80% inhibition 24 hours after all doses in a multiple-dose study. | [17] |

| NEP Inhibition | Dose-dependent increase in urinary atrial natriuretic peptide (ANP) and cyclic guanosine monophosphate (cGMP) excretion. | [16][17] |

| Hemodynamic Effects (Heart Failure) | At 25 mg and 50 mg doses, reduced mean pulmonary capillary wedge pressure by ~6 mmHg. Improved cardiac index, systemic vascular resistance, and mean arterial pressure. | [19] |

| Blood Pressure Reduction | Significantly reduced systolic and diastolic blood pressure in patients with mild to moderate hypertension. | [16] |

Clinical Trials Data

This compound underwent extensive clinical evaluation for hypertension and heart failure. The most pivotal trials were OCTAVE and OVERTURE.

OCTAVE (this compound Cardiovascular Treatment Assessment Versus Enalapril)

The OCTAVE trial was a large-scale study designed to assess the risk-benefit profile of this compound compared to the ACE inhibitor enalapril in patients with hypertension.[1]

| Outcome | This compound | Enalapril | Relative Risk | Reference(s) |

| Number of Patients | ~12,500 | ~12,500 | - | [9] |

| Blood Pressure Reduction | Greater reduction of ~3/2 mmHg | - | - | [9] |

| Angioedema (Overall) | 2.17% (274 events) | 0.68% (86 events) | 3.2 times higher | [9][20] |

| Angioedema (Black Patients) | 5.54% | 1.62% | 2.96 times higher | [9] |

| Angioedema (Smokers) | 3.93% | 0.81% | 2.58 times higher | [9] |

| Angioedema Requiring Hospitalization | - | - | 9.5 times higher | [9] |

OVERTURE (this compound Versus Enalapril Randomized Trial of Utility in Reducing Events)

The OVERTURE trial compared this compound with enalapril in patients with heart failure.[9]

| Outcome | This compound | Enalapril | p-value | Reference(s) |

| Number of Patients | 2,884 | 2,886 | - | [9] |

| Primary Endpoint (Death or Hospitalization for Heart Failure) | No significant difference | - | - | [9][21] |

| Cardiovascular Death or Hospitalization | 9% lower risk | - | 0.024 | [21] |

| Angioedema | 0.8% | 0.5% | - | [20] |

IMPRESS (Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure)

An earlier, smaller trial in heart failure patients.[9]

| Outcome | This compound (n=289) | Lisinopril (n=284) | Result | Reference(s) |

| Endpoints (Hospitalizations for Heart Failure or Mortality) | - | - | Significantly fewer in the this compound group | [9] |

Experimental Protocols

ACE Inhibition Assay

A common method to determine ACE inhibitory activity is a spectrophotometric assay using a synthetic substrate.[22]

Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a substrate, such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG). The decrease in absorbance at a specific wavelength upon substrate cleavage is monitored.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.5) containing NaCl and ZnCl2.

-

Prepare a stock solution of the ACE enzyme (e.g., from rabbit lung).

-

Prepare a stock solution of the FAPGG substrate.

-

Prepare various concentrations of the inhibitor (this compound).

-

-

Assay Procedure:

-

In a microplate, add the buffer, ACE enzyme solution, and the inhibitor solution at different concentrations.

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the FAPGG substrate solution.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of ACE inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

The workflow for a typical ACE inhibition assay can be visualized as follows:

Caption: Workflow for an in vitro ACE inhibition assay.

NEP Inhibition Assay

NEP inhibition can be assessed by measuring the accumulation of its substrates or downstream signaling molecules. A common method involves quantifying urinary ANP or cGMP.

Principle: Inhibition of NEP leads to decreased degradation of ANP. Elevated ANP levels stimulate the production of cGMP. Measuring the urinary excretion of ANP and cGMP provides an in vivo measure of NEP inhibition.

Generalized Protocol:

-

Subject Dosing:

-

Administer single or multiple doses of the NEP inhibitor (this compound) or placebo to subjects.

-

-

Urine Collection:

-

Collect urine samples over a specified period (e.g., 24 hours) before and after drug administration.

-

-

Sample Analysis:

-

Measure the concentration of ANP in the urine samples using a validated immunoassay (e.g., ELISA).

-

Measure the concentration of cGMP in the urine samples using a competitive immunoassay.

-

-

Data Analysis:

-

Calculate the total amount of ANP and cGMP excreted over the collection period.

-

Compare the post-dose excretion rates to the pre-dose (baseline) rates and to the placebo group to determine the effect of the inhibitor.

-

The Angioedema Dilemma

The primary reason for the discontinuation of this compound's development was the unacceptably high incidence of angioedema.[1][9] Angioedema is a localized, non-pitting swelling of the subcutaneous or submucosal tissues, which can be life-threatening if it affects the airways.[4]

The proposed mechanism for this compound-induced angioedema is the excessive accumulation of bradykinin.[4][14] Both ACE and NEP are involved in the degradation of bradykinin. By inhibiting both enzymes, this compound leads to a greater increase in bradykinin levels than ACE inhibitors alone, thereby increasing the risk of angioedema.[4][11] This risk was found to be particularly elevated in Black patients and smokers.[1][9]

The logical relationship leading to angioedema is depicted below:

Caption: Pathophysiological pathway to this compound-induced angioedema.

Conclusion

This compound represented a novel and mechanistically elegant approach to cardiovascular therapy. The dual inhibition of ACE and NEP demonstrated superior blood pressure-lowering efficacy compared to ACE inhibition alone. However, the clinical development of this compound was ultimately unsuccessful due to the significant and unpredictable risk of angioedema. The experience with this compound has provided invaluable lessons for drug development, highlighting the importance of understanding the complex interplay of physiological pathways and the potential for on-target but undesirable adverse effects. While this compound itself did not reach the market, the concept of vasopeptidase inhibition has continued to influence the development of newer cardiovascular drugs.

References

- 1. mrctcenter.org [mrctcenter.org]

- 2. mrctcenter.org [mrctcenter.org]

- 3. cda-amc.ca [cda-amc.ca]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. [PDF] Vasopeptidase Inhibitors: A New Therapeutic Concept in Cardiovascular Disease? | Semantic Scholar [semanticscholar.org]

- 7. A review of vasopeptidase inhibitors: a new modality in the treatment of hypertension and chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] this compound for the management of heart failure and hypertension. | Semantic Scholar [semanticscholar.org]

- 9. The Rise and Fall of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molecular Basis for this compound and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of this compound on hemodynamics and safety in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ahajournals.org [ahajournals.org]

- 22. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Omapatrilat chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat is a vasopeptidase inhibitor that demonstrates potent and balanced inhibition of both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual mechanism of action results in a synergistic antihypertensive effect by simultaneously augmenting vasodilatory and natriuretic peptides while suppressing the vasoconstrictor angiotensin II.[2] Developed by Bristol-Myers Squibb, this compound showed significant promise in clinical trials for the treatment of hypertension and heart failure.[2][3] However, its development was ultimately halted due to a higher incidence of angioedema compared to ACE inhibitors alone, a serious adverse effect attributed to the accumulation of bradykinin.[2][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, synthesis, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₉H₂₄N₂O₄S₂, is a complex molecule with a bicyclic thiazepine core.[5]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid[6] |

| SMILES | c1ccc(cc1)C--INVALID-LINK--N[C@H]2CCS[C@@]3([H])CCC--INVALID-LINK--O)N3C2=O)S[5] |

| InChI | InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1[2] |

| CAS Number | 167305-00-2[6] |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂[5] |

| Molecular Weight | 408.54 g/mol [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 218-220 °C | [6] |

| Water Solubility | 0.0769 mg/mL | [7] |

| logP | 2.15 | [7] |

| pKa (Strongest Acidic) | 3.77 | [7] |

| pKa (Strongest Basic) | -3.6 | [7] |

Pharmacological Properties

This compound's pharmacological effects stem from its dual inhibition of NEP and ACE.

Mechanism of Action

This compound simultaneously inhibits two key enzymes in cardiovascular regulation:

-

Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis.[2]

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades bradykinin. This compound's inhibition of ACE leads to reduced angiotensin II levels, resulting in vasodilation and decreased aldosterone secretion.[2]

The dual inhibition of both enzymes leads to a more pronounced blood pressure-lowering effect than inhibition of either enzyme alone. However, the simultaneous inhibition of two pathways for bradykinin degradation is believed to be the primary cause of the increased risk of angioedema.[4]

Caption: this compound's dual inhibition of ACE and NEP.

Potency and Selectivity

This compound is a potent inhibitor of both NEP and ACE, with Ki values in the low nanomolar range.

Table 3: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value (nM) | Source |

| Neprilysin (NEP) | Ki | 0.45 | [8] |

| Ki | 9 | [9] | |

| IC₅₀ | 8 | [10] | |

| Angiotensin-Converting Enzyme (ACE) | Ki | 0.64 | [8] |

| Ki | 6 | [9] | |

| Ki (vs. Ang I) | 0.06 | [11] | |

| Ki (vs. HHL) | 0.45 | [11] |

Pharmacokinetics and Pharmacodynamics

Table 4: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Source |

| Oral Bioavailability | ~30% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [1] |

| Plasma Half-life | 14 - 19 hours | [1] |

| Protein Binding | 80% | [1] |

| Metabolism | Hepatic | [7] |

| Elimination | Primarily as metabolites in urine | [7] |

Pharmacodynamic studies have shown that this compound produces a dose-dependent inhibition of serum ACE activity and an increase in urinary ANP and cGMP, indicative of NEP inhibition.[1] These effects are long-lasting, supporting a once-daily dosing regimen.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. One reported method involves the following key steps:

-

Preparation of Intermediates: The synthesis requires the preparation of two key chiral intermediates: S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine and 6-hydroxy-L-norleucine methyl ester.[12]

-

Peptide Coupling: These intermediates are condensed using a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (WSC) and hydroxybenzotriazole (HOBT) to form a dipeptide.[12]

-

Oxidation and Cyclization: The resulting dipeptide undergoes oxidation to an aldehyde, followed by cyclization to form the perhydro-pyridothiazepinone core.[12]

-

Deprotection and Final Coupling: The amino group of the cyclic core is deprotected, followed by coupling with 2(S)-(acetylsulfanyl)-3-phenylpropionic acid using a phosphonium-based coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[12]

-

Final Deprotection: The final step involves the deprotection of the acetyl group to yield this compound.[12]

Biocatalytic routes for the synthesis of chiral intermediates have also been explored to improve efficiency and enantiomeric purity.[13]

Caption: A simplified workflow for the chemical synthesis of this compound.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against ACE and NEP can be determined using fluorometric or spectrophotometric assays.

4.2.1. ACE Inhibition Assay

A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).

-

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced can be quantified.

-

Protocol Outline:

-

Recombinant human ACE is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

-

The substrate, HHL, is added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the product (hippuric acid) is quantified, often by HPLC or by reacting it with a fluorescent probe.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[11]

-

4.2.2. NEP Inhibition Assay

-

Principle: A fluorogenic substrate, such as N-dansyl-D-Ala-Gly-pNO₂-Phe-Gly (DAGNPG), is cleaved by NEP, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Recombinant human NEP is pre-incubated with various concentrations of this compound in a buffer (e.g., HEPES with NaCl and KCl).

-

The fluorogenic substrate is added to start the reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The initial reaction rates are calculated.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Clinical Development and Future Perspectives

This compound demonstrated superior blood pressure control compared to existing antihypertensive agents in clinical trials, including the this compound Cardiovascular Treatment vs. Enalapril (OCTAVE) trial. However, this trial also confirmed a significantly higher incidence of angioedema with this compound treatment, particularly in certain patient populations.[3] This safety concern ultimately led to the discontinuation of its clinical development.

Despite its failure to reach the market, the development of this compound provided valuable insights into the potential and the pitfalls of dual vasopeptidase inhibition. The experience with this compound has influenced the development of newer generations of drugs targeting the natriuretic peptide system, such as the angiotensin receptor-neprilysin inhibitors (ARNIs), which aim to achieve the benefits of NEP inhibition while minimizing the risk of angioedema.

Conclusion

This compound remains a significant molecule in the history of cardiovascular drug discovery. Its potent dual inhibition of NEP and ACE represented a novel and effective therapeutic strategy for hypertension and heart failure. While safety concerns related to angioedema prevented its clinical use, the extensive research on this compound has profoundly impacted our understanding of the complex interplay of cardiovascular regulatory pathways and continues to inform the development of safer and more effective therapies.

References

- 1. Portico [access.portico.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mrctcenter.org [mrctcenter.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [drugfuture.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of this compound in low, normal, and high renin experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Basis for this compound and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Portico [access.portico.org]

- 13. Enzymatic synthesis of chiral intermediates for this compound, an antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Omapatrilat (CAS No. 167305-00-2): A Comprehensive Technical Guide for Researchers

An In-depth Review of the Vasopeptidase Inhibitor for Cardiovascular Research and Drug Development Professionals

Abstract

Omapatrilat (CAS No. 167305-00-2), an investigational dipeptide mimetic, represents a pioneering approach in cardiovascular therapy as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This unique mechanism of action simultaneously targets two key enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis. By inhibiting ACE, this compound blocks the production of the potent vasoconstrictor angiotensin II, while its inhibition of NEP leads to increased levels of vasodilatory and natriuretic peptides.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating critical data on its chemical properties, mechanism of action, pharmacokinetics, and clinical trial outcomes. Detailed experimental protocols and visualizations of its signaling pathways are included to support further research and development in the field of cardiovascular medicine. Although this compound's clinical development was halted due to safety concerns, specifically an increased risk of angioedema, the wealth of data generated from its extensive study offers invaluable insights for the design of future cardiovascular drugs.[4][5]

Chemical and Physical Properties

This compound, also known as BMS-186716, is a crystalline solid with the molecular formula C₁₉H₂₄N₂O₄S₂ and a molecular weight of 408.53 g/mol .[4][6]

| Property | Value | Reference |

| CAS Number | 167305-00-2 | [6] |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂ | [4][6] |

| Molecular Weight | 408.53 g/mol | [4][6] |

| IUPAC Name | (4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | [4] |

| Synonyms | BMS-186716, Vanlev | [2] |

| Appearance | White to gray solid | [7] |

| Solubility | DMSO: 30 mg/mL | [6] |

| Storage | -20°C, protect from light, stored under nitrogen | [7] |

Mechanism of Action

This compound exerts its pharmacological effects through the dual inhibition of two key zinc-dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[3] This dual action provides a synergistic approach to lowering blood pressure and improving cardiovascular function.

-

ACE Inhibition: By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[2][8] ACE inhibition also decreases the secretion of aldosterone, resulting in reduced sodium and water retention.[1]

-

NEP Inhibition: NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[3][9] By inhibiting NEP, this compound increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis.[1][4]

The combined effect of ACE and NEP inhibition results in a powerful antihypertensive effect that is independent of renin status and is effective across various patient demographics.[3] However, the simultaneous inhibition of both enzymes, which are involved in the metabolism of bradykinin, is believed to be responsible for the increased incidence of angioedema observed in clinical trials.[4]

Pharmacokinetics

This compound is orally bioavailable and exhibits a pharmacokinetic profile suitable for once-daily dosing.[3][10]

| Parameter | Value | Reference |

| Bioavailability | 20% - 30% | [1] |

| Time to Peak Plasma Concentration (tmax) | 0.5 - 2 hours | [11][12] |

| Effective Half-life | 14 - 19 hours | [10][11][12] |

| Time to Steady State | 3 - 4 days | [10][11][12] |

| Metabolism | Hepatic | [1][2] |

| Food Effect | Absorption not affected by food intake | [1] |

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against both ACE and NEP in vitro and significant antihypertensive effects in various animal models.

| Assay/Model | Parameter | Value | Reference |

| In Vitro Enzyme Inhibition | IC₅₀ (human ACE) | 1.7 nM | [6] |

| IC₅₀ (human NEP) | 5.3 nM | [6] | |

| Ki (NEP) | 8.9 nM | [10] | |

| Ki (ACE) | 6 nM | [10] | |

| In Vivo Animal Models | ED₅₀ (pressor response to Angiotensin I, normotensive rats) | 0.07 µmol/kg | [6] |

| Mean Arterial Pressure Reduction (sodium-depleted spontaneously hypertensive rats, 30 µmol/kg) | Significant reduction | [6] | |

| Systolic Blood Pressure Reduction (SHRSP, 10 weeks) | 230±2 mmHg to 145±3 mmHg | [13] |

Clinical Trials

This compound underwent extensive clinical evaluation for the treatment of hypertension and heart failure. While demonstrating superior blood pressure-lowering efficacy compared to some existing therapies, its development was ultimately halted due to a higher incidence of angioedema.

| Trial Name | Condition | Comparator | Key Findings | Reference |

| IMPRESS | Heart Failure (NYHA Class II-IV) | Lisinopril | Primary endpoint (change in exercise duration) was not significantly different. | [14] |

| OVERTURE | Heart Failure (NYHA Class II-IV) | Enalapril | Primary endpoint (all-cause mortality or heart failure hospitalization) did not differ significantly. Angioedema was more common with this compound (0.8% vs 0.5%). | [15][16] |

| OCTAVE | Hypertension | Enalapril | This compound demonstrated superior blood pressure reduction. Angioedema was significantly more frequent with this compound (2.17% vs 0.68%), particularly in Black patients (5.54% vs 1.62%) and smokers (3.93% vs 0.81%). | [5][15][17][18] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against ACE and NEP.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Recombinant human ACE or NEP

-

Appropriate fluorogenic substrate for ACE or NEP

-

Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂ for ACE; 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 0.01% BSA for NEP)[19]

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[19]

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human ACE or NEP in assay buffer to the desired working concentration.

-

Assay Setup: In a 96-well plate, add a small volume of each this compound dilution. Also include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Enzyme Addition and Pre-incubation: Add the diluted enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percent inhibition for each this compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of this compound in a preclinical model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle (e.g., sterile water or saline)

-

Oral gavage needles

-

Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

Procedure:

-

Animal Acclimation: Acclimate the SHR to the housing facility and handling for at least one week.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of each rat for several consecutive days to establish a stable baseline.

-

Group Assignment: Randomly assign the animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., several weeks).

-

Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly) at a consistent time of day.

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal.

-

Compare the mean blood pressure changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Synthesis

The synthesis of this compound involves multi-step chemical processes. Biocatalytic routes have also been explored to produce chiral intermediates, improving the efficiency and stereoselectivity of the synthesis.[20] One approach involves the enzymatic conversion of 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate dehydrogenase.[20] Another developed method utilizes L-lysine epsilon-aminotransferase for the synthesis of a key intermediate.[20] A recent patent describes improved methods for the synthesis and purification of this compound.[8]

Conclusion

This compound remains a landmark compound in cardiovascular pharmacology due to its novel dual-inhibition mechanism. The extensive research conducted on this molecule has significantly advanced our understanding of the interplay between the renin-angiotensin and natriuretic peptide systems. While its clinical application was ultimately prevented by the unacceptable risk of angioedema, the data from the this compound clinical trial program continues to be a valuable resource for the development of safer and more effective cardiovascular therapies. The insights gained from this compound's journey underscore the importance of balancing efficacy with a thorough understanding of potential adverse effects, particularly when targeting multiple physiological pathways. Future research in this area will likely focus on developing vasopeptidase inhibitors with improved safety profiles, potentially through greater selectivity or by targeting downstream effectors of these pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: a unique new agent for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. WO2024103123A1 - The synthesis of this compound - Google Patents [patents.google.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vasopeptidase inhibition has potent effects on blood pressure and resistance arteries in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cda-amc.ca [cda-amc.ca]

- 15. This compound--the story of Overture and Octave - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. mrctcenter.org [mrctcenter.org]

- 18. academic.oup.com [academic.oup.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Enzymatic synthesis of chiral intermediates for this compound, an antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Omapatrilat

An In-depth Technical Guide on the Pharmacological Profile of Omapatrilat

Executive Summary

This compound is an investigational vasopeptidase inhibitor designed for the treatment of hypertension and heart failure. It represents a novel therapeutic class that simultaneously inhibits two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism blocks the production of the vasoconstrictor angiotensin II while preventing the breakdown of vasodilatory peptides like natriuretic peptides and bradykinin. Clinical trials demonstrated that this compound possesses greater antihypertensive efficacy than traditional ACE inhibitors. However, its development was halted due to a significantly increased risk of angioedema, a potentially life-threatening side effect attributed to the profound accumulation of bradykinin resulting from the dual enzymatic blockade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, clinical trial outcomes, and the critical safety concerns that prevented its regulatory approval.

Introduction

Vasopeptidase inhibitors were developed to offer a more comprehensive approach to managing cardiovascular diseases by targeting multiple pathways involved in blood pressure control and fluid homeostasis.[1] this compound was the most clinically advanced agent in this class.[2] By simultaneously inhibiting both ACE and NEP, this compound aimed to combine the benefits of ACE inhibition (reduced vasoconstriction and aldosterone secretion) with those of NEP inhibition (enhanced vasodilation, natriuresis, and diuresis).[2][3] Preclinical and early clinical studies were highly promising, suggesting superior efficacy over existing treatments for hypertension and heart failure.[3][4] However, large-scale clinical trials, while confirming its potent antihypertensive effects, also revealed a problematic safety profile that ultimately led to the discontinuation of its development.[4][5]

Mechanism of Action

This compound's pharmacological effect is rooted in its ability to act as a single-molecule, dual-target inhibitor.[6] It binds to the active sites of both ACE and NEP, modulating two critical enzymatic systems.[7][8]

-

Angiotensin-Converting Enzyme (ACE) Inhibition : Similar to conventional ACE inhibitors, this compound blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound reduces systemic vascular resistance and blood volume.[7]

-

Neutral Endopeptidase (NEP) Inhibition : NEP (also known as neprilysin) is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides.[7] These include atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), C-type natriuretic peptide (CNP), bradykinin, and adrenomedullin.[2][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis (sodium excretion), and diuresis.[2][7]

The synergistic action of inhibiting both enzymes results in a potent reduction in blood pressure by simultaneously decreasing vasoconstrictive forces and augmenting vasodilatory systems.[3] However, both ACE and NEP are involved in the breakdown of bradykinin; their dual inhibition leads to a significant accumulation of this peptide, which is the primary mechanism underlying the increased risk of angioedema.[4][9]

Signaling Pathway Diagram

Pharmacological Properties

In Vitro Pharmacology

This compound is a potent inhibitor of both NEP and ACE, with slightly greater affinity for ACE in vitro.[6] It also demonstrates inhibitory activity against aminopeptidase P (APP), another enzyme involved in bradykinin metabolism, which may contribute to its potent effects and side-effect profile.[10]

| Parameter | Target Enzyme | Value | Reference |

| Ki | Neutral Endopeptidase (NEP) | 9.0 nM | [6][11] |

| Ki | Angiotensin-Converting Enzyme (ACE) | 6.0 nM | [6][11] |

| IC50 | Neutral Endopeptidase (NEP) | 8.0 nM | [12][13] |

| IC50 | Aminopeptidase P (APP) | 260 nM | [10] |

Pharmacokinetics

The pharmacokinetic profile of this compound supports a once-daily dosing regimen.[2]

| Parameter | Value | Reference |

| Absolute Oral Bioavailability | 20% to 30% | [8] |

| Effect of Food on Absorption | Not affected | [8] |

| Metabolism | Hepatic | [8] |

| Duration of Action | > 24 hours | [2] |

Clinical Trials and Efficacy

This compound's efficacy was evaluated in several large-scale clinical trials for both hypertension and heart failure, where it was consistently shown to be more potent than the comparator ACE inhibitors.

Hypertension

The This compound Cardiovascular Treatment vs. Enalapril (OCTAVE) trial was a landmark study involving 25,302 patients with hypertension.[14] It directly compared the efficacy and safety of this compound to the ACE inhibitor enalapril.[15]

| Endpoint (at Week 8) | This compound | Enalapril | P-value | Reference |

| Mean Systolic BP Reduction | -3.6 mm Hg (greater reduction) | - | < 0.001 | [14][15] |

| Mean Diastolic BP Reduction | -2.0 mm Hg (greater reduction) | - | < 0.001 | [15] |

| Use of Adjunctive Therapy (at Week 24) | 19% | 27% | < 0.001 | [14][15] |

In other Phase III trials, this compound demonstrated greater reductions in 24-hour ambulatory systolic blood pressure compared to both lisinopril (by 6.8 to 8.2 mm Hg) and amlodipine (by 5.9 mm Hg).[14]

Heart Failure

The Inhibition of Metallo Protease by BMS‐186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure (IMPRESS) trial randomized 573 patients with chronic heart failure to either this compound or lisinopril.[1][5]

| Endpoint (at 7 months) | This compound Group | Lisinopril Group | Outcome | Reference |

| Combined endpoint of death or hospitalization | Fewer events | More events | Statistically significant benefit for this compound | [5] |

However, the larger This compound Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) , which enrolled 5,770 heart failure patients, failed to show that this compound was convincingly superior to enalapril in reducing the primary endpoint of death and hospitalization for heart failure.[4][5]

Safety and Tolerability Profile

Angioedema: The Critical Adverse Effect

The primary safety concern that prevented the approval of this compound was a significantly higher incidence of angioedema compared to ACE inhibitors.[5] Angioedema is a localized swelling of deep skin layers, which can be life-threatening if it involves the airways.[9] The risk was found to be particularly elevated in specific patient populations.[5]

| Trial | This compound Incidence | Comparator (ACEi) Incidence | Relative Risk | Patient Population | Reference |

| OCTAVE | 2.17% | 0.68% (Enalapril) | 3.2x higher | Hypertension (Overall) | [4][5] |

| OCTAVE | 5.54% | ~1.85% (Enalapril) | ~3x higher | Hypertension (Black patients) | [5][16] |

| OVERTURE | 0.8% | 0.5% (Enalapril) | 1.6x higher | Heart Failure | [4] |

The risk for angioedema requiring hospitalization was 9.5 times higher in the this compound group than the enalapril group in the OCTAVE trial.[5] Smokers were also identified as a high-risk group.[5][16] This unfavorable risk-benefit profile was the principal reason for the FDA advisory committee voting against its approval.[5]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

Determining the inhibitory constants (Ki, IC50) for this compound against ACE and NEP involves spectrofluorometric assays using purified enzymes and specific substrates.

-

Enzyme Preparation : Recombinant human ACE and NEP are purified and diluted in an appropriate assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).

-

Inhibitor Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Substrate Preparation : A fluorogenic substrate specific to each enzyme is prepared. For ACE, a common substrate is Abz-Gly-p-Phe(NO2)-Pro-OH. For NEP, a substrate like Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH can be used.

-

Assay Execution :

-

The enzyme and varying concentrations of this compound (or vehicle control) are pre-incubated in a microplate well at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the specific fluorogenic substrate.

-

The plate is incubated for a set period (e.g., 30-60 minutes).

-

The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths. The cleavage of the substrate by the enzyme releases the fluorophore from its quencher, resulting in an increase in fluorescence.

-

-

Data Analysis : The rate of substrate hydrolysis is calculated from the change in fluorescence over time. The percentage of inhibition for each this compound concentration is determined relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.

Clinical Trial Workflow: The OCTAVE Trial

The OCTAVE trial was a multicenter, randomized, double-blind, active-controlled study designed to assess the efficacy and safety of this compound in a large, diverse population under conditions resembling clinical practice.[14]

Conclusion and Future Perspectives

This compound possesses a compelling pharmacological profile, characterized by potent, dual inhibition of ACE and NEP that translates into superior blood pressure reduction compared to standard ACE inhibitor therapy.[14][17] Its mechanism offers a multi-faceted approach to treating hypertension and heart failure by addressing both vasoconstriction and volume overload.[2] However, this same dual mechanism is responsible for its critical safety flaw: a clinically unacceptable increase in the risk of angioedema.[4] The accumulation of bradykinin from the blockade of two major degradation pathways proved to be a liability that outweighed the therapeutic benefit.[5]

The story of this compound serves as a crucial case study in drug development, highlighting that enhanced efficacy cannot come at the cost of a compromised safety profile. While the development of this compound and the broader class of vasopeptidase inhibitors was halted, the underlying concept has paved the way for newer therapeutic strategies, such as angiotensin receptor-neprilysin inhibitors (ARNIs), which avoid the ACE-inhibition pathway and its associated bradykinin-mediated side effects.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. This compound: a unique new agent for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. The Rise and Fall of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound in low, normal, and high renin experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Mechanism of vasopeptidase inhibitor-induced plasma extravasation: comparison of this compound and the novel neutral endopeptidase 24.11/angiotensin-converting enzyme inhibitor GW796406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Basis for this compound and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mrctcenter.org [mrctcenter.org]

- 17. This compound: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Omapatrilat's Dual Inhibition of Angiotensin-Converting Enzyme and Neprilysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that demonstrates potent, dual inhibition of both angiotensin-converting enzyme (ACE) and neprilysin (NEP). This unique mechanism of action positions it as a significant area of study in cardiovascular research. By simultaneously targeting the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system, this compound offers a multifaceted approach to blood pressure regulation and cardiovascular homeostasis. This technical guide provides an in-depth overview of this compound's binding affinity to ACE and NEP, detailed experimental protocols for these binding assays, and a visual representation of the relevant signaling pathways.

This compound Binding Affinity to ACE and NEP

This compound exhibits nanomolar and sub-nanomolar binding affinities for both ACE and NEP, indicating its high potency as a dual inhibitor. The following table summarizes the key quantitative data from seminal studies.

| Target Enzyme | Parameter | Value (nM) | Reference |

| Angiotensin-Converting Enzyme (ACE) | Ki | 0.64 | [1] |

| Angiotensin-Converting Enzyme (ACE) | IC50 | 5 | [1] |

| Neprilysin (NEP) | Ki | 0.45 | [1] |

| Neprilysin (NEP) | IC50 | 8 | [2][3][4] |

Signaling Pathways

The dual inhibitory action of this compound impacts two critical signaling cascades involved in blood pressure regulation.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in increasing blood pressure. This compound's inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Caption: this compound inhibits ACE, blocking angiotensin II production.

Neprilysin (NEP) Signaling Pathway

Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides which promote vasodilation and natriuresis. This compound's inhibition of NEP leads to an accumulation of these beneficial peptides.

Caption: this compound inhibits NEP, increasing natriuretic peptides.

Experimental Protocols

The determination of this compound's binding affinity to ACE and NEP involves specific in vitro enzyme inhibition assays.

ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from the method originally described by Cushman and Cheung, which utilizes the substrate hippuryl-histidyl-leucine (HHL).[5][6]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound

-

Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1.0 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the sodium borate buffer.

-

In a test tube, pre-incubate 50 µL of the ACE solution with 50 µL of the this compound dilution (or buffer for control) for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 150 µL of 5 mM HHL substrate solution.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 250 µL of 1.0 N HCl.

-

Extract the hippuric acid (HA) product by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the phases.

-

Transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a known volume of buffer or water.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

NEP Inhibition Assay (Fluorometric Method)

This protocol is based on a common fluorometric assay for NEP activity using a quenched fluorescent substrate.

Materials:

-

Recombinant human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in the assay buffer.

-

In the wells of a 96-well black microplate, add 20 µL of the this compound dilutions (or buffer for control).

-

Add 60 µL of the NEP enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate solution.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 340 nm and emission at 540 nm for the specified substrate).

-

Record fluorescence readings every minute for 30-60 minutes.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each this compound concentration.

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay to determine IC50 values.

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

This compound's potent and balanced inhibition of both ACE and NEP underscores its significant potential in cardiovascular therapy. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and drug development professionals. A thorough understanding of this compound's binding characteristics and the signaling pathways it modulates is crucial for the continued exploration of vasopeptidase inhibitors and the development of novel cardiovascular therapeutics.

References

- 1. Dual inhibition of angiotensin converting enzyme and neutral endopeptidase by this compound in rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Molecular Basis for this compound and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scialert.net [scialert.net]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

Omapatrilat and Bradykinin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, a vasopeptidase inhibitor, represents a significant area of study in cardiovascular drug development due to its dual mechanism of action, simultaneously targeting both the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition leads to a potent antihypertensive effect by decreasing the production of the vasoconstrictor angiotensin II and increasing the levels of vasodilatory natriuretic peptides. However, this mechanism also significantly impacts bradykinin metabolism, a key factor in the development of angioedema, which ultimately halted the clinical development of this compound. This technical guide provides an in-depth analysis of the core pharmacology of this compound, with a specific focus on its interaction with bradykinin metabolism. It includes a summary of quantitative data from pivotal clinical trials, detailed experimental protocols for assessing enzyme inhibition and bradykinin levels, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is an investigational drug that was developed for the treatment of hypertension and heart failure.[1][2] It is a single molecule that inhibits two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[3][4] This dual inhibition was designed to provide a more potent antihypertensive effect than ACE inhibitors alone.[4] While clinical trials demonstrated superior blood pressure control, they also revealed a significantly higher incidence of angioedema, a potentially life-threatening side effect.[5][6] This adverse effect is directly linked to the drug's potentiation of the bradykinin pathway, a consequence of inhibiting its degradation by both ACE and NEP.[2][6] Understanding the intricate relationship between this compound and bradykinin metabolism is therefore crucial for researchers in the field of cardiovascular drug development.

Mechanism of Action

This compound's pharmacological effects stem from its ability to concurrently inhibit ACE and NEP.

-

ACE Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. ACE is also a primary enzyme responsible for the degradation of bradykinin.[1][4]

-

NEP Inhibition: NEP is the main enzyme responsible for the breakdown of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7] By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[8] Importantly, NEP also contributes to the degradation of bradykinin.[7]

The simultaneous inhibition of both enzymes leads to a significant accumulation of bradykinin, a potent vasodilator that can also increase vascular permeability, leading to angioedema.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Enzyme Inhibition

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| This compound | ACE | 6 nmol/L (Ki) | [9] |

| This compound | NEP | 8 nM (IC50) | [9] |

| This compound | NEP | 9 nmol/L (Ki) | [9] |

| Fosinoprilat | ACE | 1.5 nmol/L (Ki) | [9] |

Table 2: Clinical Trial Data - OCTAVE (this compound Cardiovascular Treatment Assessment Versus Enalapril)

| Parameter | This compound | Enalapril | p-value | Reference |

| Blood Pressure Reduction | ||||

| Systolic BP Reduction at Week 8 | 3.6 mm Hg greater reduction | - | <0.001 | [2][7] |

| Use of Adjunctive Antihypertensive Therapy by Week 24 | 19% | 27% | <0.001 | [2][7] |

| Angioedema Incidence | ||||

| Overall Incidence | 2.17% | 0.68% | - | [2][5] |

| Incidence in Black Patients | 5.54% | 1.62% | - | [10] |

| Incidence in Smokers | 3.93% | 0.81% | - | [10] |

Table 3: Clinical Trial Data - OVERTURE (this compound Versus Enalapril Randomized Trial of Utility in Reducing Events)

| Outcome | This compound (n=2886) | Enalapril (n=2884) | Hazard Ratio (95% CI) | p-value | Reference |

| Primary Endpoint (Death or Hospitalization for Heart Failure) | 914 | 973 | 0.94 (0.86 - 1.03) | 0.187 | [11][12] |

| Cardiovascular Death or Hospitalization | - | - | - | 0.024 | [11][12] |

| All-Cause Mortality | 477 | 509 | 0.94 (0.83 - 1.07) | 0.339 | [10] |

| Angioedema Incidence | |||||

| Overall Incidence | 0.8% | 0.5% | - | - | [10] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Figure 1: Mechanism of action of this compound.

Figure 2: Pathway to this compound-induced angioedema.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound like this compound.

Principle: This assay is based on the hydrolysis of a synthetic fluorogenic peptide substrate by ACE. The resulting fluorescence is directly proportional to ACE activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

-

ACE enzyme (e.g., from rabbit lung)

-

Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

Assay buffer (e.g., 0.15 M Tris-HCl buffer, pH 8.3, containing 1.125 M NaCl)

-

Test compound (this compound)

-

Known ACE inhibitor (e.g., Captopril or Lisinopril) as a positive control

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the positive control in the assay buffer.

-

To each well of the 96-well plate, add:

-

20 µL of assay buffer (for control wells) or the diluted test compound/positive control.

-

20 µL of ACE enzyme solution.

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

-